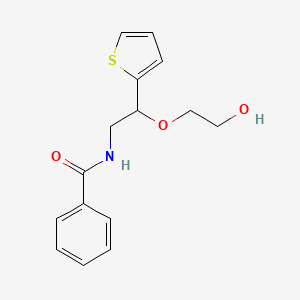

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide, commonly known as HEOT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HEOT is a derivative of benzamide and thiophene, and its unique structure makes it an interesting compound for investigating its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Inhibition of Stearoyl-CoA Desaturase-1

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide derivatives, particularly those optimized for potency, have been identified as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1). SCD-1 is an enzyme involved in lipid metabolism, and its inhibition can lead to a decrease in plasma desaturation index, potentially offering therapeutic benefits for metabolic disorders. The detailed SAR studies led to the identification of compounds with sub-nanomolar IC50 values in both murine and human SCD-1 inhibitory assays, demonstrating a dose-dependent decrease in the plasma desaturation index in mice models (Uto et al., 2009).

Cognitive Enhancing Agents

Research on cognitive enhancing agents has explored derivatives related to N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide. These studies have resulted in compounds showing significant antiamnestic (AA) and antihypoxic (AH) activities. This suggests potential applications in treating cognitive impairments or conditions associated with oxygen deprivation in the brain. One derivative demonstrated superior AA and AH activity, indicating its potential as a more potent cognitive enhancer compared to existing compounds (Ono et al., 1995).

Chemoselective N-benzoylation

The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been explored, leading to the formation of compounds including N-(2-hydroxyphenyl)benzamides. This process highlights the chemical versatility and potential applications of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide in synthesizing biologically relevant compounds through a straightforward chemical pathway. The products of this reaction are of interest for further biological studies due to their potential biological activities (Singh, Lakhan, & Singh, 2017).

Enzyme Inhibition and Anticancer Activity

Compounds derived from or structurally related to N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide have been evaluated for their enzyme inhibitory and anticancer activities. These studies underline the importance of such compounds in developing new therapeutic agents. For example, derivatives have shown inhibitory activity against histone deacetylases, with implications for cancer treatment by inducing cell-cycle arrest in cancer cells (Jiao et al., 2009).

properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c17-8-9-19-13(14-7-4-10-20-14)11-16-15(18)12-5-2-1-3-6-12/h1-7,10,13,17H,8-9,11H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQBYODWXULSMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2738159.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2738163.png)

![6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B2738165.png)

![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2738167.png)

![1-(4-isopropylphenyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2738174.png)

![N-[(6-Cyclohexyloxypyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2738178.png)

![7-chloro-4-(2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline](/img/structure/B2738179.png)